molecular formula C7H9N3O2 B12914897 2-Cyano-N-methyl-2-(oxazolidin-2-ylidene)acetamide

2-Cyano-N-methyl-2-(oxazolidin-2-ylidene)acetamide

Cat. No.: B12914897
M. Wt: 167.17 g/mol
InChI Key: NVSCOUKKEHBMDW-FNORWQNLSA-N
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Description

2-Cyano-N-methyl-2-(oxazolidin-2-ylidene)acetamide is a heterocyclic compound that contains both an oxazolidine ring and a cyanoacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-methyl-2-(oxazolidin-2-ylidene)acetamide typically involves the reaction of N-methyl-2-oxazolidinone with cyanoacetic acid or its derivatives. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the cyanoacetamide group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-methyl-2-(oxazolidin-2-ylidene)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions.

    Condensation reactions: The compound can undergo condensation reactions with aldehydes and ketones to form various heterocyclic structures.

    Cyclization reactions: The oxazolidine ring can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium carbonate

    Solvents: Ethanol, methanol, dimethyl sulfoxide (DMSO)

    Catalysts: Piperidine, triethylamine

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, such as pyrroles and pyrazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Cyano-N-methyl-2-(oxazolidin-2-ylidene)acetamide has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Medicinal Chemistry:

    Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Cyano-N-methyl-2-(oxazolidin-2-ylidene)acetamide is not well-documented. its reactivity can be attributed to the presence of the cyano and oxazolidine groups, which can participate in various chemical reactions. The cyano group is particularly reactive in nucleophilic substitution and condensation reactions, while the oxazolidine ring can undergo cyclization to form more complex structures.

Comparison with Similar Compounds

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

(2E)-2-cyano-N-methyl-2-(1,3-oxazolidin-2-ylidene)acetamide

InChI

InChI=1S/C7H9N3O2/c1-9-6(11)5(4-8)7-10-2-3-12-7/h10H,2-3H2,1H3,(H,9,11)/b7-5+

InChI Key

NVSCOUKKEHBMDW-FNORWQNLSA-N

Isomeric SMILES

CNC(=O)/C(=C/1\NCCO1)/C#N

Canonical SMILES

CNC(=O)C(=C1NCCO1)C#N

Origin of Product

United States

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